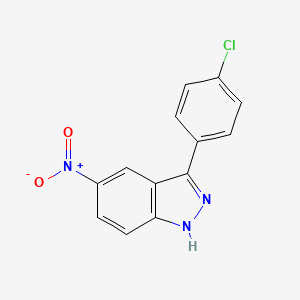
2-Methylquinolin-8-yl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylquinolin-8-yl phenylcarbamate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is an aromatic nitrogen-containing heterocyclic compound known for its wide range of biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-Methylquinolin-8-yl phenylcarbamate, can be achieved through various established protocols. Some common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve the use of different starting materials and reaction conditions to construct the quinoline ring system.
For the specific synthesis of this compound, one approach involves the reaction of 2-methylquinoline with phenyl isocyanate under suitable conditions to form the desired carbamate derivative . The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylquinolin-8-yl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, vary depending on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Applications De Recherche Scientifique
2-Methylquinolin-8-yl phenylcarbamate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Methylquinolin-8-yl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function . The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular signaling, and interference with DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to 2-Methylquinolin-8-yl phenylcarbamate include:
- 2-Methylquinolin-8-yl methylcarbamate
- 2-Chloro-N-substituted amino quinolines
- 2-Methylquinolin-8-yl oxyacetohydrazide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylcarbamate group enhances its potential as a pharmacological agent and its ability to interact with various molecular targets .
Propriétés
Numéro CAS |
14577-80-1 |
|---|---|
Formule moléculaire |
C17H14N2O2 |
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
(2-methylquinolin-8-yl) N-phenylcarbamate |
InChI |
InChI=1S/C17H14N2O2/c1-12-10-11-13-6-5-9-15(16(13)18-12)21-17(20)19-14-7-3-2-4-8-14/h2-11H,1H3,(H,19,20) |
Clé InChI |
JZXXTWUVIOPHOR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC=C2OC(=O)NC3=CC=CC=C3)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


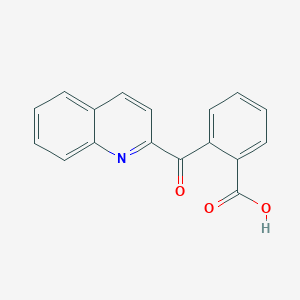


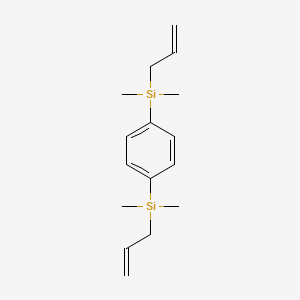
![6-[(4-chlorophenyl)methoxy]-7H-purin-2-amine](/img/structure/B11845747.png)
![Ethyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B11845751.png)
![2-(Benzylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11845759.png)
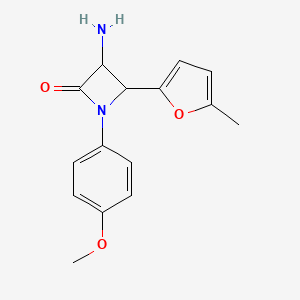
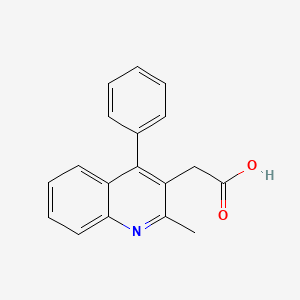

![7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11845784.png)
